2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester
CAS No.: 853798-93-3
Cat. No.: VC11744656
Molecular Formula: C8H7FINO2
Molecular Weight: 295.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853798-93-3 |
|---|---|
| Molecular Formula | C8H7FINO2 |
| Molecular Weight | 295.05 g/mol |
| IUPAC Name | ethyl 2-fluoro-4-iodopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H7FINO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3 |
| Standard InChI Key | OULZTTDLVMNBNT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CN=C1F)I |
| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1F)I |
Introduction
Chemical Identification and Structural Properties
Molecular and Structural Characteristics
2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester belongs to the class of halogenated pyridine carboxylates. Its IUPAC name, ethyl 2-fluoro-4-iodopyridine-3-carboxylate, reflects the ethyl ester group at the 3-position, fluorine at the 2-position, and iodine at the 4-position of the pyridine ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 853798-93-3 |
| Molecular Formula | C₈H₇FINO₂ |
| Molecular Weight | 295.05 g/mol |
| InChI Key | OULZTTDLVMNBNT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CN=C1F)I |
The fluorine atom inductively withdraws electron density, enhancing the electrophilicity of the pyridine ring, while the iodine atom serves as a leaving group in cross-coupling reactions .
Spectroscopic and Computational Data
The compound’s structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The ¹H NMR spectrum typically shows a triplet for the ethyl group’s methylene protons (δ ~4.3 ppm) and a singlet for the aromatic proton adjacent to iodine. Density functional theory (DFT) calculations predict a planar pyridine ring with bond lengths consistent with halogen-substituted aromatic systems .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-fluoro-4-iodopyridine-3-carboxylic acid ethyl ester typically proceeds via esterification of the corresponding carboxylic acid precursor, 2-fluoro-4-iodopyridine-3-carboxylic acid (CAS No. 884494-51-3) . A two-step protocol is commonly employed:
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Halogenation and Carboxylation:
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Esterification:
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The carboxylic acid reacts with ethanol under acid catalysis (e.g., H₂SO₄) to yield the ethyl ester.
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Reaction Scheme:
Optimization and Yield
Yields for the esterification step range from 70–85% under optimized conditions (reflux, 12–24 hours). Impurities such as unreacted carboxylic acid or di-ester byproducts are minimized via column chromatography using silica gel and ethyl acetate/hexane eluents.
Applications in Organic Synthesis
Cross-Coupling Reactions
Recent Advances and Future Directions
Catalytic Applications
A 2023 study demonstrated the compound’s utility in photoinduced electron transfer reactions for synthesizing fluorinated heterocycles under visible light.
Drug Discovery
Derivatives of this ester have shown preliminary activity as positive allosteric modulators (PAMs) of mGlu₅ receptors, with potential applications in treating neurological disorders .
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